2-{[tert-Butyl(dimethyl)silyl]oxy}pent-3-enenitrile
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Overview
Description
2-{[tert-Butyl(dimethyl)silyl]oxy}pent-3-enenitrile is an organic compound that features a silyl ether group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[tert-Butyl(dimethyl)silyl]oxy}pent-3-enenitrile typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride. The reaction is carried out in the presence of a base such as imidazole or pyridine in an aprotic solvent like dimethylformamide. The nitrile group can be introduced through a nucleophilic substitution reaction using a suitable nitrile source.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-{[tert-Butyl(dimethyl)silyl]oxy}pent-3-enenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The silyl ether group can be substituted under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can reduce the nitrile group.
Substitution: Tetra-n-butylammonium fluoride can be used to remove the silyl protecting group.
Major Products Formed
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Alcohols formed by the removal of the silyl protecting group.
Scientific Research Applications
2-{[tert-Butyl(dimethyl)silyl]oxy}pent-3-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[tert-Butyl(dimethyl)silyl]oxy}pent-3-enenitrile involves its reactivity as a silyl ether and nitrile compound. The silyl ether group can be cleaved under specific conditions, releasing the hydroxyl group. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of various derivatives.
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl ethers: Compounds with similar silyl protecting groups.
Nitriles: Compounds with similar nitrile functional groups.
Uniqueness
2-{[tert-Butyl(dimethyl)silyl]oxy}pent-3-enenitrile is unique due to the combination of the silyl ether and nitrile groups, which provides a distinct reactivity profile. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications.
Properties
CAS No. |
104132-17-4 |
---|---|
Molecular Formula |
C11H21NOSi |
Molecular Weight |
211.38 g/mol |
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]oxypent-3-enenitrile |
InChI |
InChI=1S/C11H21NOSi/c1-7-8-10(9-12)13-14(5,6)11(2,3)4/h7-8,10H,1-6H3 |
InChI Key |
BISRPADAWHOYPE-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(C#N)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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